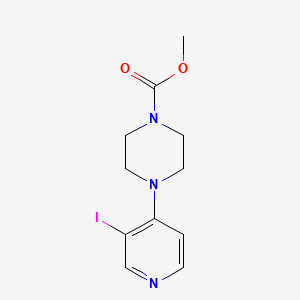

Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C11H14IN3O2 and a molecular weight of 347.15 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 3-iodopyridin-4-yl group and a methyl ester group. It is commonly used in research and development due to its unique chemical properties.

準備方法

The synthesis of Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate typically involves the following steps:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.

Ugi reaction: This multicomponent reaction is used to form the piperazine ring by reacting isocyanides, aldehydes, amines, and carboxylic acids.

Ring opening of aziridines: Aziridines are opened under the action of N-nucleophiles to form piperazine derivatives.

化学反応の分析

Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution reactions: The iodine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

科学的研究の応用

Research indicates that Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate exhibits a range of biological activities, particularly in the context of enzyme inhibition and receptor modulation.

Inhibition of Protein Kinases

Protein kinases are critical targets in cancer therapy. The compound has been shown to inhibit specific kinases involved in cell proliferation and survival pathways.

Case Study : A study demonstrated that similar piperazine derivatives exhibited potent inhibition of the MPS1 kinase, which is involved in mitotic regulation. The compound's IC50 values were reported in the low micromolar range, indicating significant potency against cancer cell lines .

Neuropharmacological Applications

The modulation of neurotransmitter systems is another promising application area. Compounds with similar structures have been explored for their potential use in treating neurological disorders.

Case Study : Research into M4 muscarinic acetylcholine receptor modulators indicates that derivatives can reverse hyperdopaminergic behaviors, suggesting potential applications for conditions like schizophrenia and Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

| Substituent | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| 3-Iodopyridine | Kinase inhibition | 0.12 | Enhances binding affinity to target kinases |

| Piperazine | Structural stability | - | Essential for maintaining bioactivity |

| Carboxylate group | Solubility | - | Improves pharmacokinetic properties |

Pharmacological Applications

The compound's diverse biological activities suggest various pharmacological applications:

Cancer Therapy

Due to its kinase inhibition properties, this compound shows promise as a potential anticancer agent. Its ability to selectively target cancer pathways could lead to new treatment options with fewer side effects compared to traditional chemotherapies.

Treatment of Neurological Disorders

The modulation of neurotransmitter receptors positions this compound as a candidate for developing therapies aimed at neurodegenerative diseases and psychiatric conditions. Its selective action may provide a therapeutic advantage in managing symptoms associated with these disorders.

作用機序

The mechanism of action of Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

1-Methyl-4-(4-piperidinyl)piperazine: This compound is used as a reagent and building block in synthetic applications.

1-Methylpiperazine: It is involved in the preparation of various pharmaceutical ingredients.

生物活性

Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a piperazine ring substituted with a pyridine moiety containing an iodine atom. This structural configuration allows for unique interactions with biological targets, influencing various biochemical pathways.

The primary mechanism of action involves the compound's ability to bind to specific proteins and enzymes, thereby affecting their activity. This binding can lead to modulation of various signaling pathways, which may result in therapeutic effects or toxicity depending on the target and context of use.

Biological Activity

1. Anticancer Properties:

Research indicates that this compound exhibits potential anticancer properties. It has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies involving in vitro assays demonstrated that this compound effectively reduced cell viability in breast cancer cell lines, highlighting its potential as a chemotherapeutic agent .

2. Neuropharmacological Effects:

The compound has also been investigated for its neuropharmacological effects. It appears to interact with muscarinic acetylcholine receptors, which are implicated in various neurological disorders. The modulation of these receptors may provide avenues for treating conditions such as Alzheimer's disease and schizophrenia .

3. Antimicrobial Activity:

In addition to its anticancer and neuropharmacological effects, preliminary studies suggest that this compound possesses antimicrobial properties. It has shown activity against several bacterial strains, indicating its potential as a lead compound in antibiotic development .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that the compound significantly reduced cell proliferation with an IC50 value in the low micromolar range. Further mechanistic studies revealed that the compound induced apoptosis through caspase activation and mitochondrial dysfunction .

Case Study: Neuropharmacological Effects

A separate investigation focused on the compound's interaction with muscarinic acetylcholine receptors (mAChRs). In vitro assays demonstrated that it acted as a positive allosteric modulator at M4 mAChRs, enhancing receptor signaling without directly activating the receptor itself. This modulation could potentially reverse cognitive deficits observed in neurodegenerative diseases .

特性

IUPAC Name |

methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14IN3O2/c1-17-11(16)15-6-4-14(5-7-15)10-2-3-13-8-9(10)12/h2-3,8H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFENOCXCEJYUNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN(CC1)C2=C(C=NC=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14IN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。